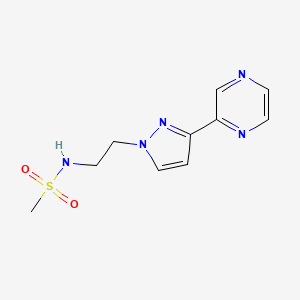
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic compound that contains several functional groups including a pyrazin-2-yl group, a 1H-pyrazol-1-yl group, an ethyl group, and a methanesulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazin-2-yl and 1H-pyrazol-1-yl groups suggests that the compound could have interesting structural features, such as aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the methanesulfonamide group could potentially undergo hydrolysis, while the pyrazin-2-yl and 1H-pyrazol-1-yl groups could participate in various organic reactions .Applications De Recherche Scientifique
Catalytic Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, due to its structural complexity and potential for forming stable complexes with various metals, finds significant applications in catalysis. For instance, studies on the synthesis of stable organopalladium(IV) complexes showcasing selective reductive elimination processes highlight the utility of related ligands in catalytic transformations. Such transformations are pivotal for the development of efficient synthetic pathways in organic chemistry, offering a greener alternative to traditional methods by reducing the need for harsh conditions and toxic reagents (Brown, Byers, & Canty, 1990).
Biological Activity
The compound's derivatives have shown promising biological activities, making them a subject of interest for developing new pharmaceuticals. Research involving diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes highlights the potential for these compounds to exhibit cytotoxic activity against specific cell lines, indicating their potential use in cancer therapy (Li, Song, Dai, & Tang, 2010).
Coordination Chemistry
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide and its analogs are crucial in coordination chemistry, where they act as ligands forming complexes with various metals. These complexes are studied for their unique structural properties and potential applications in catalysis, materials science, and as models for biological systems. Research on complexes with tris(pyrazolyl)methane ligands, for example, contributes to our understanding of metal-ligand interactions and the design of new coordination compounds (Bigmore, Dubberley, Kranenburg, Lawrence, Sealey, Selby, Zuideveld, Cowley, & Mountford, 2006).
Mécanisme D'action
Target of Action
Related compounds such as substituted n-(pyrazin-2-yl)benzenesulfonamides have been found to target matrix metalloproteinase-8 . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential in various physiological and pathological processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-18(16,17)13-5-7-15-6-2-9(14-15)10-8-11-3-4-12-10/h2-4,6,8,13H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCMARUNLUHEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)
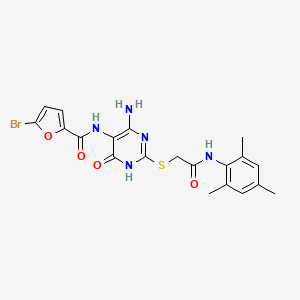
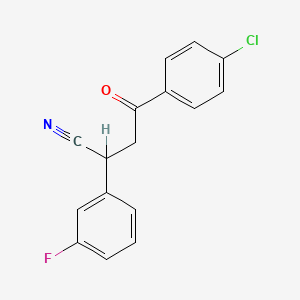
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)
![Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844175.png)
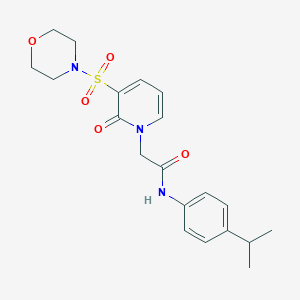
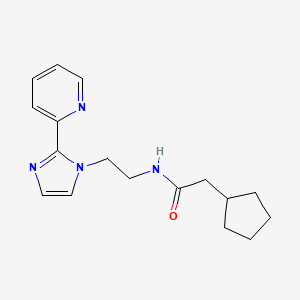
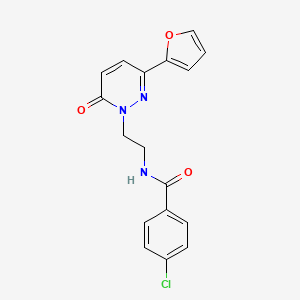



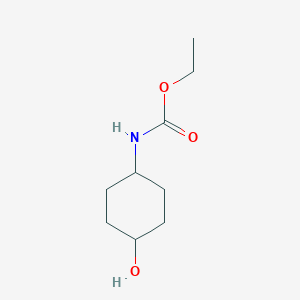
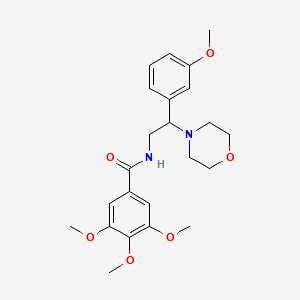
![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)